N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate amine precursors and electrophilic reagents.
Coupling of the Pyrazole and Azetidine Rings: The final step involves coupling the pyrazole and azetidine rings through amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound .
Scientific Research Applications
N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes.
Azetidine Derivatives: Compounds with azetidine rings, such as azetidine-2-carboxylic acid.
Uniqueness
N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-10(2)20-11-8-16(9-11)13(18)14-12-4-5-17(15-12)6-7-19-3/h4-5,10-11H,6-9H2,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDUJHZDDPZSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(C1)C(=O)NC2=NN(C=C2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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